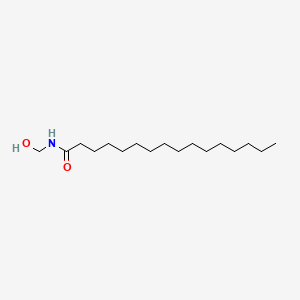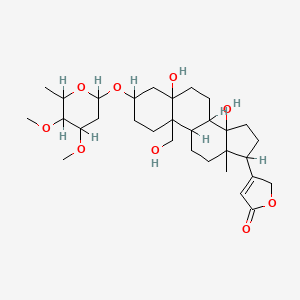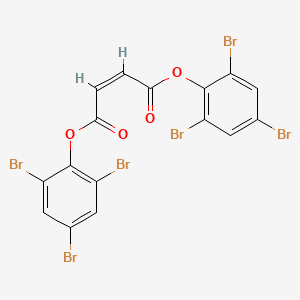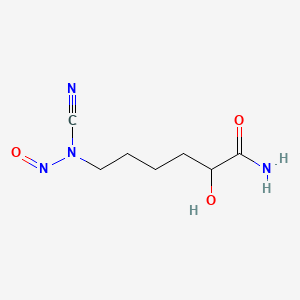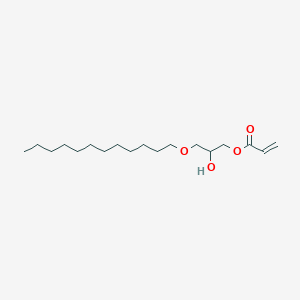
3-(Dodecyloxy)-2-hydroxypropyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dodecyloxy)-2-hydroxypropyl prop-2-enoate is an organic compound with a complex structure that includes a dodecyloxy group, a hydroxypropyl group, and a prop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecyloxy)-2-hydroxypropyl prop-2-enoate typically involves the esterification of 3-(dodecyloxy)-2-hydroxypropyl alcohol with acrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Dodecyloxy)-2-hydroxypropyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dodecyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-(Dodecyloxy)-2-oxopropyl prop-2-enoate.
Reduction: 3-(Dodecyloxy)-2-hydroxypropyl propanol.
Substitution: 3-(Alkoxy)-2-hydroxypropyl prop-2-enoate.
Scientific Research Applications
3-(Dodecyloxy)-2-hydroxypropyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-(Dodecyloxy)-2-hydroxypropyl prop-2-enoate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the ester group can participate in esterification and transesterification reactions. The dodecyloxy group provides hydrophobic interactions, making the compound useful in amphiphilic applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxy)-2-hydroxypropyl prop-2-enoate
- 3-(Ethoxy)-2-hydroxypropyl prop-2-enoate
- 3-(Butoxy)-2-hydroxypropyl prop-2-enoate
Uniqueness
3-(Dodecyloxy)-2-hydroxypropyl prop-2-enoate is unique due to its long dodecyloxy chain, which imparts distinct hydrophobic properties. This makes it particularly suitable for applications requiring amphiphilic characteristics, such as in surfactants and drug delivery systems.
Properties
CAS No. |
13282-85-4 |
|---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(3-dodecoxy-2-hydroxypropyl) prop-2-enoate |
InChI |
InChI=1S/C18H34O4/c1-3-5-6-7-8-9-10-11-12-13-14-21-15-17(19)16-22-18(20)4-2/h4,17,19H,2-3,5-16H2,1H3 |
InChI Key |
GNWGMEIOPBRGJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCC(COC(=O)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


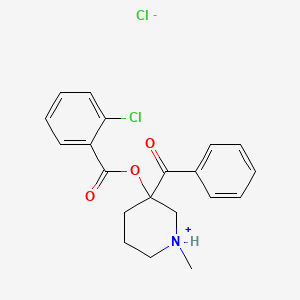
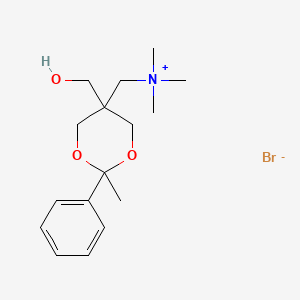
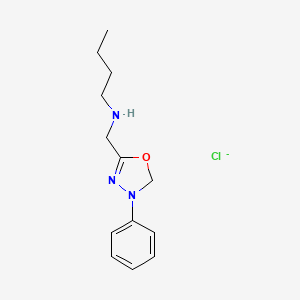
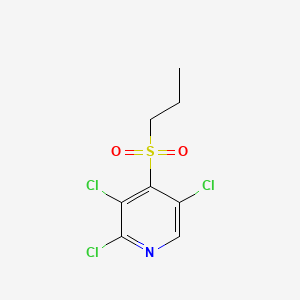
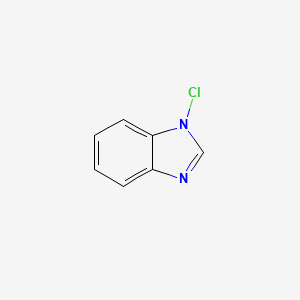
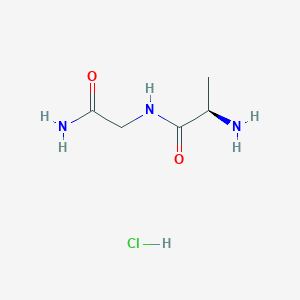

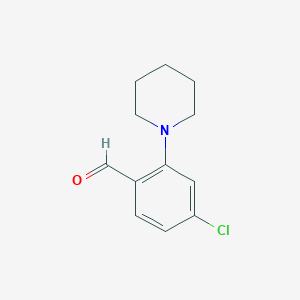
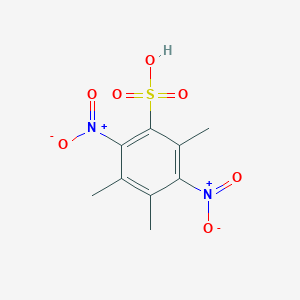
![n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide](/img/structure/B13745114.png)
